![molecular formula C20H28N4O3S2 B2358948 N-[4-(diethylsulfamoyl)phenyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide CAS No. 1111559-87-5](/img/structure/B2358948.png)
N-[4-(diethylsulfamoyl)phenyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide
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Overview
Description
N-[4-(diethylsulfamoyl)phenyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide is a useful research compound. Its molecular formula is C20H28N4O3S2 and its molecular weight is 436.59. The purity is usually 95%.
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Biological Activity
N-[4-(diethylsulfamoyl)phenyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C23H29N3O6S |
Molecular Weight | 475.6 g/mol |
IUPAC Name | This compound |
InChI Key | ZVDLXFJJUBYXIW-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group in the compound can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This mechanism is similar to other sulfonamide drugs that target bacterial dihydropteroate synthase.
- Receptor Binding : The compound may also act as a ligand for various receptors involved in cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been shown to inhibit the growth of various cancer cell lines through mechanisms involving:
- Cell Cycle Arrest : Research indicates that the compound can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.
- Apoptosis Induction : The compound has been observed to promote apoptosis in cancer cells by activating intrinsic apoptotic pathways.
A notable study reported that derivatives of this compound exhibited IC50 values in the low micromolar range against colorectal cancer cell lines, indicating significant potency compared to standard chemotherapeutic agents .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Preliminary investigations have shown that it may reduce the production of pro-inflammatory cytokines in vitro, which could be beneficial for treating inflammatory diseases .
Case Studies and Research Findings
-
Study on Cancer Cell Proliferation :
- Objective : To evaluate the anticancer efficacy of this compound.
- Method : Treatment of SW480 and HCT116 cancer cells with varying concentrations of the compound.
- Results : Significant inhibition of cell proliferation was observed, with IC50 values recorded at 2 μM for SW480 and 0.12 μM for HCT116 cells .
- In Vivo Studies :
Scientific Research Applications
Chemical Properties and Structure
The compound can be characterized by its complex structure, which includes a diethylsulfamoyl group and a pyrimidine derivative. Its molecular formula is C17H24N4O2S2, indicating the presence of nitrogen, sulfur, and oxygen atoms that contribute to its biological activity.
Medicinal Applications
-
Anticancer Activity
- Several studies have explored the anticancer properties of compounds similar to N-[4-(diethylsulfamoyl)phenyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide. For instance, compounds with similar structural motifs have been shown to induce apoptosis in cancer cells. The structure-activity relationship (SAR) studies suggest that modifications to the pyrimidine and sulfonamide groups can enhance anticancer efficacy .
-
Inhibition of Enzymatic Activity
- The compound has potential as an inhibitor of specific enzymes involved in metabolic pathways. Research indicates that similar sulfamoyl compounds can inhibit acyl-CoA:cholesterol O-acyltransferase (ACAT), which plays a role in cholesterol metabolism. This inhibition could lead to therapeutic effects in conditions like atherosclerosis .
Case Study 1: Anticancer Efficacy
A study investigating the efficacy of related compounds demonstrated that modifications to the sulfamoyl group significantly impacted the compound's ability to induce apoptosis in various cancer cell lines. The lead compound exhibited an EC50 value indicating potent activity against breast cancer xenografts in mouse models .
Case Study 2: Metabolic Inhibition
In vitro studies have shown that compounds with similar structures effectively inhibit ACAT activity, leading to reduced cholesterol levels in animal models. These findings suggest that this compound could be further developed for cardiovascular disease prevention .
Data Table: Summary of Research Findings
Properties
IUPAC Name |
N-[4-(diethylsulfamoyl)phenyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3S2/c1-6-24(7-2)29(26,27)17-10-8-16(9-11-17)23-19(25)13-12-18-14(3)21-20(28-5)22-15(18)4/h8-11H,6-7,12-13H2,1-5H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOFPVAMEJIDQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CCC2=C(N=C(N=C2C)SC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.